molecular formula C24H21N5O3S B2373508 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1171756-22-1

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2373508
CAS RN: 1171756-22-1
M. Wt: 459.52
InChI Key: LGTDORJFVADPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacophore Hybridization and Anticancer Properties

  • The pharmacophore hybridization approach, a method for designing drug-like small molecules, is utilized in synthesizing compounds similar to N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. These compounds, featuring pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole and dichloroacetic acid moieties, have shown potential in anticancer properties (Yushyn, Holota, & Lesyk, 2022).

Antibacterial Agents

  • Similar compounds have been synthesized and evaluated as novel antibacterial agents. One study involved designing and synthesizing analogs of these compounds, which demonstrated significant antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Synthesis and Cyclizations for Biological Activity Analysis

  • N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, closely related to the specified compound, have been synthesized for biological activity analysis. These studies often focus on the potential of these compounds in various therapeutic areas (Chigorina, Bespalov, & Dotsenko, 2019).

Application in Photovoltaic Devices

  • Research has also explored the use of similar compounds in the field of photovoltaics. Thieno[3,4-b]pyrazine-based monomers, for instance, have been developed for their potential application in photovoltaic devices due to their optical properties and electrochemical behavior (Zhou et al., 2010).

Anti-Inflammatory Activity

  • Compounds structurally related to N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide have been synthesized and tested for their anti-inflammatory activity. This area of research is significant in the development of new therapeutic agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c30-21(26-10-15-6-2-1-3-7-15)12-29-23(18-13-33-14-20(18)28-29)27-24(32)22(31)17-11-25-19-9-5-4-8-16(17)19/h1-9,11,25H,10,12-14H2,(H,26,30)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTDORJFVADPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C(=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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